4-Chloro-3-(3-methoxyphenyl)benzoic acid
Description
4-Chloro-3-(3-methoxyphenyl)benzoic acid is a benzoic acid derivative featuring a chlorine atom at the 4-position and a 3-methoxyphenyl group at the 3-position of the benzene ring. This compound is of interest in medicinal chemistry and material science due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.
Properties
IUPAC Name |
4-chloro-3-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-4-2-3-9(7-11)12-8-10(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVJOAFQMYLFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653534 | |
| Record name | 6-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181609-23-3 | |
| Record name | 6-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of palladium catalysts, boronic acids, and appropriate solvents to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(3-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives .
Scientific Research Applications
4-Chloro-3-(3-methoxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Classification
Carbamothioyl Derivatives
- 4-Chloro-3-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid (CAS 532954-01-1) Structure: Features a carbamothioyl (-NHCOS-) bridge linking the 3-methoxyphenyl group to the benzoic acid core. Molecular Weight: ~318.78 g/mol (estimated from similar compounds). This may increase reactivity compared to the non-thioylated parent compound [10], [20].
- 4-Chloro-3-[[[(3-chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]benzoic acid (CAS 532432-77-2) Structure: Includes a chloro substituent on the methoxybenzoyl ring. Molecular Weight: 399.25 g/mol.
Sulfonamide Derivatives
- 4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid (CAS 1262010-41-2) Structure: Contains a sulfamoyl (-SO₂NH-) group at the 3-position. Molecular Formula: C₁₄H₁₂ClNO₄S. Molecular Weight: 325.77 g/mol. Key Differences: The sulfamoyl group is strongly electron-withdrawing, which may lower the pKa of the benzoic acid moiety, enhancing acidity compared to the methoxyphenyl analogue [8], [19].
- 4-Chloro-3-(2-chloro-phenylsulfamoyl)-benzoic Acid Structure: Features a 2-chlorophenylsulfamoyl group. Molecular Formula: C₁₃H₉Cl₂NO₄S.
Complex Heterocyclic Derivatives
- (Z)-4-(4-((5-(4-Chloro-3-((3-methoxyphenyl)carbamoyl)phenyl)furan-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid (34j)
- Structure : Incorporates furan and pyrazole rings, extending conjugation.
- Molecular Weight : 556.1 g/mol (HRMS data).
- Synthesis Yield : 63%.
- Purity : >96% (HPLC).
- Key Differences : The extended aromatic system may enhance π-π stacking interactions, useful in materials science, but the larger size could reduce bioavailability [5].
Chlorosulfonyl Derivatives
- 4-Chloro-3-(chlorosulfonyl)benzoic Acid (CAS 2494-79-3)
- Structure : Contains a reactive chlorosulfonyl (-SO₂Cl) group.
- Molecular Formula : C₇H₄Cl₂O₄S.
- Molecular Weight : 255.08 g/mol.
- Key Differences : The chlorosulfonyl group is highly reactive, making this compound a precursor for sulfonamide synthesis. Its acidity (pKa ~1-2) is significantly higher than that of the methoxyphenyl analogue [17].
Biological Activity
4-Chloro-3-(3-methoxyphenyl)benzoic acid is a compound of increasing interest in pharmacology due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C14H11ClO3
- Molecular Weight : Approximately 262.69 g/mol
- Functional Groups : Contains a chloro group at the 4-position and a methoxy-substituted phenyl group at the 3-position of the benzoic acid framework.
These structural characteristics suggest that it may exhibit significant biological activities, particularly in medicinal chemistry.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. A study involving derivatives of benzoyltaurinamide, which included methoxyphenyl groups, demonstrated promising cytotoxic activity against various cancer cell lines. Notably, compounds similar to this compound showed IC50 values indicating effective inhibition of cell proliferation:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 14 | MDA-MB-231 (breast cancer) | 19.9 |
| Compound 15 | SH-SY5Y (neuroblastoma) | 33.9 |
| Compound 16 | SH-SY5Y (neuroblastoma) | 15.7 |
These results suggest that the presence of the methoxy group enhances the compound's ability to induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways, such as BAX and Bcl-2 .
Anti-inflammatory Activity
The structural features of this compound also indicate potential anti-inflammatory effects. Similar compounds have been studied for their ability to inhibit inflammatory pathways, making this compound a candidate for further exploration in the context of inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several potential pathways have been identified:
- Enzyme Inhibition : The chloro substituent may enhance binding interactions with specific enzymes or receptors, potentially inhibiting their activity.
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as BAX and caspases while downregulating anti-apoptotic factors .
- Protein Interaction : Studies suggest that compounds with similar structures can interact with protein degradation systems like the ubiquitin-proteasome pathway and autophagy-lysosome pathway .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives with methoxy groups exhibited enhanced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship where methoxy substitution plays a crucial role .
- Mechanistic Studies : Research utilizing western blot assays revealed that certain derivatives induce apoptosis through specific molecular pathways, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
